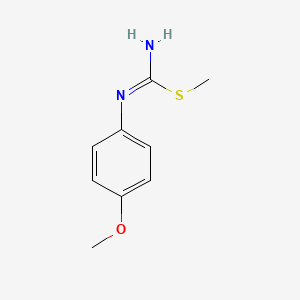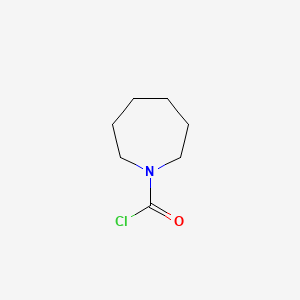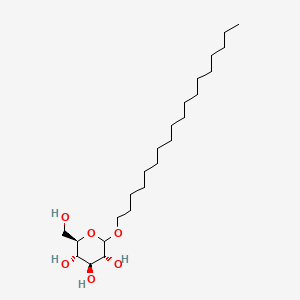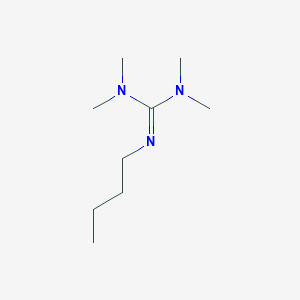
邻苯二酚,乙酸盐
描述
Catechol, acetate, also known as 3,4-dihydroxyphenylacetate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Catechol, acetate is a derivative of the catecholamine neurotransmitters, dopamine, and norepinephrine, and is involved in the regulation of several physiological processes.
科学研究应用
邻苯二酚衍生(生物)聚合物的合成
合成邻苯二酚衍生(生物)聚合物的最新进展使其在各个领域有了新兴的应用。这些应用包括生物医学应用、能量储存和环境应用。已经开发出具有可调节组成和功能的新型聚合物结构,利用了邻苯二酚的粘合特性来设计胶水和多功能涂层。此外,邻苯二酚在储能装置中充当可逆氧化还原单元,有助于设计可持续的储能系统 (Patil、Jérôme 和 Detrembleur,2018 年)。
邻苯二酚的电化学氧化
研究表明,在乙酸盐缓冲溶液中,邻苯二酚的电化学氧化涉及不同的反应机理,存在各种亲核试剂,如吡唑-5-酮。这项研究有助于理解邻苯二酚衍生物在各种化学环境中的作用,有助于合成复杂的有机化合物 (Gao 等人,2010 年)。
抗氧化儿茶素的分离和脱咖啡因
使用乙酸乙酯等溶剂从绿茶中分离抗氧化儿茶素,然后用柠檬酸脱咖啡因,展示了邻苯二酚在食品和生物制品加工中的应用。这种方法为传统的氯仿脱咖啡因提供了一种替代方法,表明邻苯二酚在健康和营养科学中的作用 (Dong 等人,2011 年)。
生物医学中邻苯二酚功能化的超支化聚合物
由于邻苯二酚在生物过程中具有重要作用,因此已将其纳入仿生生物医学材料的设计中。邻苯二酚基团在生物材料中功能化,可能在超支化聚合物中,用于生物粘合剂和表面涂层。这突显了邻苯二酚在医学和生物技术应用中的多功能性 (Zhang 等人,2017 年)。
邻苯二酚的交联化学
使用 4-甲基邻苯二酚和丙胺等模型化合物研究邻苯二酚的交联化学,揭示了大量产物的复杂且快速的形成。这些知识有助于理解天然粘合剂和合成系统,从而深入了解在各种材料中实现所需的机械性能 (Yang 等人,2016 年)。
用于水分析的基于漆酶的生物传感器
开发基于漆酶的生物传感器来测定水样中的二羟基苯异构体,说明了邻苯二酚在环境监测和分析中的应用。这种使用软等离子体聚合制造的新型生物传感装置展示了邻苯二酚在检测水中毒性物质中的作用,突出了其环境应用 (Malinowski 等人,2020 年)。
聚合物化学中的邻苯二酚
邻苯二酚广泛用作聚合物化学中的多功能构建模块。它们与有机和无机底物形成多种相互作用的能力使它们成为表面改性的通用锚点。邻苯二酚是制备具有独特结构和性能的各种聚合材料的组成部分,尤其是在粘合界面中 (Faure 等人,2013 年)。
属性
IUPAC Name |
(2-hydroxyphenyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-6(9)11-8-5-3-2-4-7(8)10/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFYCRUFNRBZNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288795 | |
| Record name | Catechol, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Catechol, acetate | |
CAS RN |
2848-25-1 | |
| Record name | Catechol, acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57635 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Catechol, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyphenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 2-Hydroxyphenyl acetate (C8H8O3) has a molecular weight of 152.15 g/mol. Spectroscopic data characterizing its structure includes:
A: Researchers used 19F NMR to track the conversion of fluorinated acetophenones to their corresponding phenyl acetates by the enzyme 4'-hydroxyacetophenone monooxygenase (HAPMO) [, ]. This provided insights into the reaction mechanism and kinetics of the biological Baeyer-Villiger oxidation.
A: Yes, studies have shown that certain 4-(substituted phenylsulfamoyl)-2-hydroxyphenyl acetate derivatives exhibit potent anti-inflammatory activity and selective COX-2 inhibitory activity in vitro []. This suggests potential applications for these derivatives in treating inflammation.
A: While specific SAR studies for 2-hydroxyphenyl acetate itself are limited in the provided abstracts, research on its derivatives suggests that modifications to the phenyl ring, particularly at the 4-position, can significantly impact COX-2 inhibitory activity and selectivity [].
A: Yes, 2-hydroxyphenyl acetate was isolated from the plant endophytic fungus Fusarium sp. HJY2, alongside other polyketides []. This highlights the potential of exploring natural sources for novel bioactive compounds.
A: Yes, 2-hydroxyphenyl acetate has been successfully employed in palladium-catalyzed reactions with propargylic carbonates to construct substituted chromans with high stereoselectivity [, ]. This methodology offers a valuable tool for synthesizing complex molecules with potential biological activity.
A: While not directly involved in iron nutrition, 2-hydroxyphenyl acetate is a component of FeEDDHA (ferric ethylenediiminobis (2‐hydroxyphenyl) acetate), a chelated form of iron used to address iron deficiency chlorosis in plants [, ]. Studies demonstrate the effectiveness of FeEDDHA in improving iron uptake and chlorophyll content in plants grown on high pH calcareous soils, ultimately leading to increased yields [, ].
A: Yes, 2-hydroxyphenyl acetate serves as a starting material in the synthesis of (5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime, a key intermediate for methoxy-acrylate fungicides []. This demonstrates the versatility of 2-hydroxyphenyl acetate in constructing complex molecules with agricultural applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B3050690.png)
![3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol](/img/structure/B3050692.png)



